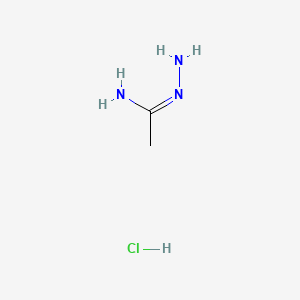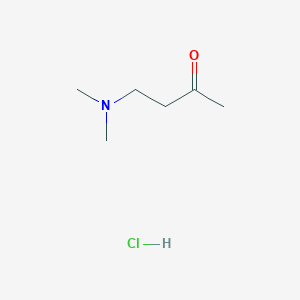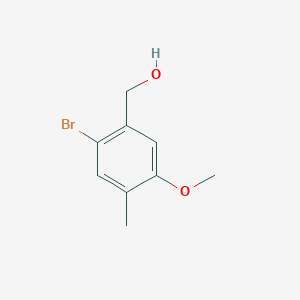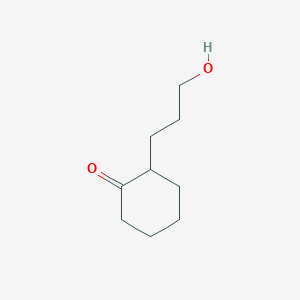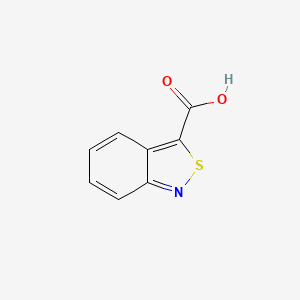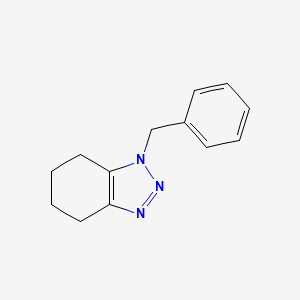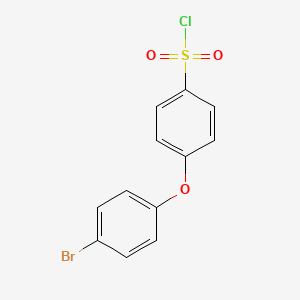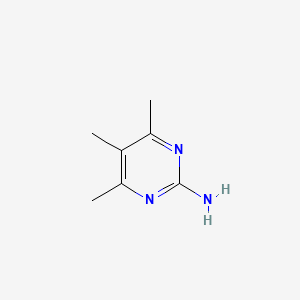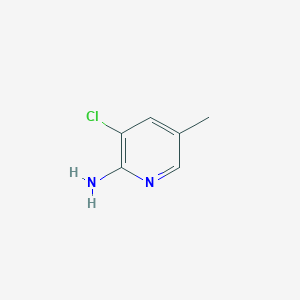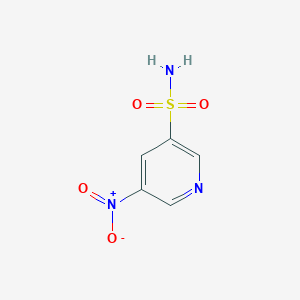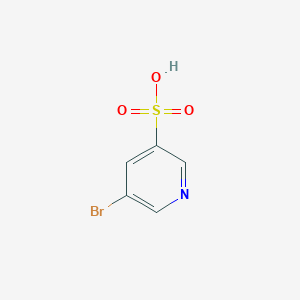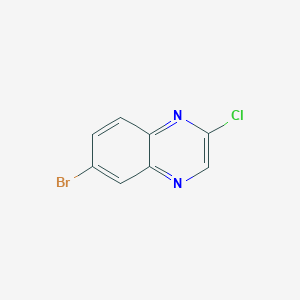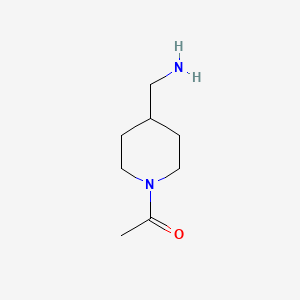
3-(Phenylsulfanyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)propanoyl chloride is a chemical compound that contains a phenylsulfanyl group attached to a propanoyl chloride moiety. This compound is of interest due to its potential utility in various organic synthesis reactions, where it can act as an intermediate or a reagent. The phenylsulfanyl group is a versatile functional group that can participate in a variety of chemical transformations, including nucleophilic substitutions and catalytic processes.
Synthesis Analysis
The synthesis of compounds related to 3-(phenylsulfanyl)propanoyl chloride often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoic acid involves the imination of the key sulfoxide followed by in situ coupling with a protected amino acid . Similarly, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a related sulfonyl chloride, includes steps such as regioselective lithiation and copper-catalyzed C–O coupling .
Molecular Structure Analysis
The molecular structure of compounds containing phenylsulfanyl groups can be elucidated using various spectroscopic techniques. For example, structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues provide insights into the electronic environment of the phenylsulfanyl group and its influence on the chemical shifts in NMR spectroscopy .
Chemical Reactions Analysis
Compounds with phenylsulfanyl groups can undergo a range of chemical reactions. The sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, demonstrating the reactivity of the sulfanyl group in catalysis . Additionally, the cyclization of 1,3-diaryl-3-phenylsulfanyl-1-propanols to thiochromans involves a [1,3]-PhS shift, showcasing the dynamic behavior of the phenylsulfanyl group in rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(phenylsulfanyl)propanoyl chloride and related compounds are influenced by the presence of the phenylsulfanyl group. For instance, the gas-phase pyrolytic reaction of 3-phenylsulfanyl-1-propanol derivatives reveals the stability and reactivity of the phenylsulfanyl group under thermal conditions . The chlorination of hydroxyalkanesulfinate salts in a nonpolar medium to produce hydroxyalkanesulfonyl chlorides further illustrates the reactivity of sulfur-containing compounds .
Applications De Recherche Scientifique
Photochromic and Acetate Sensing Properties
- 3-(Phenylsulfanyl)propanoyl chloride is utilized in the synthesis of 3-acylcoumarins, which exhibit photochromic properties and selective sensing for acetate ions. This application is significant in the field of molecular sensing and imaging (Rao & Desai, 2014).
Synthetic Applications
- The compound plays a role in preparing other sulfur-transfer agents, demonstrating its utility in the field of synthetic chemistry and material science (Klose, Reese, & Song, 1997).
- It is involved in cyclization reactions to produce thiochromans, highlighting its relevance in organic synthesis and the creation of new molecules (Skarżewski, Zielińska-Błajet, Roszak, & Turowska-Tyrk, 2003).
Biosensor Technology
- 3-(Phenylsulfanyl)propanoyl chloride is employed in the synthesis of compounds for forming functionalizable monolayers on hydroxylated surfaces, beneficial in biosensing applications (De La Franier, Jankowski, & Thompson, 2017).
Pyrolytic Reactions Study
- The compound is studied for its behavior in gas-phase pyrolytic reactions, providing insights into the thermal decomposition and reaction kinetics of organic molecules (Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008).
Chiral Synthesis in Pharmaceuticals
- It's also used in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs, signifying its importance in pharmaceutical research (Choi, Choi, Kim, Uhm, & Kim, 2010).
Antimicrobial Agent Development
- Studies involve synthesizing novel compounds bearing a sulfonamide moiety with antimicrobial properties, where 3-(Phenylsulfanyl)propanoyl chloride plays a crucial role (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-phenylsulfanylpropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKDFHHXZAIXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507918 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)propanoyl chloride | |
CAS RN |
51849-21-9 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

